molecular formula C24H24O9 B11133790 methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Cat. No.: B11133790
M. Wt: 456.4 g/mol
InChI Key: UVDXSNPODWVQRK-UHFFFAOYSA-N
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Description

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. The process may start with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl and oxobutanoate groups. Common reagents used in these reactions include methanol, dimethoxybenzene, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxopentanoate

Uniqueness

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity.

Conclusion

This compound is a compound with significant potential in various scientific fields. Further research is needed to fully understand its properties and applications.

Biological Activity

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a complex organic compound classified as a coumarin derivative. This compound possesses a unique structure that contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The presence of multiple methoxy groups enhances its solubility and potentially its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H24O9C_{24}H_{24}O_9, with a molecular weight of approximately 440.44 g/mol. The structure includes:

  • Coumarin Backbone : A bicyclic structure consisting of a benzene ring fused to a pyrone ring.
  • Methoxy Groups : Located at the 7 and 8 positions, enhancing solubility and biological activity.
  • Butanoate Group : Critical for biological activity and interaction with targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC24H24O9
Molecular Weight440.44 g/mol
Key Functional GroupsMethoxy (-OCH₃), Butanoate
Biological ClassCoumarin Derivative

Antimicrobial Properties

Coumarin derivatives, including the compound , have been extensively studied for their antibacterial , antifungal , and anticancer properties. Research indicates that similar compounds can inhibit bacterial growth effectively and exhibit cytotoxic effects against various cancer cell lines.

  • Antibacterial Activity : Studies have shown that this compound demonstrates significant antibacterial activity against various pathogens.
  • Anticancer Effects : In vitro studies have reported that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Cell Cycle Modulation : It may induce apoptosis in cancer cells by modulating cell cycle progression.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialSignificant inhibition of bacterial growth
AntifungalEffective against fungal pathogens
AnticancerCytotoxic effects on cancer cell lines

Study on Anticancer Activity

A notable study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound had an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting superior potency in inducing cell death.

Study on Antibacterial Efficacy

Another research focused on the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than many conventional antibiotics, highlighting its potential as a novel antibacterial agent.

Properties

Molecular Formula

C24H24O9

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C24H24O9/c1-28-18-8-6-13(10-20(18)30-3)17(25)11-16(24(27)32-5)15-12-21(26)33-22-14(15)7-9-19(29-2)23(22)31-4/h6-10,12,16H,11H2,1-5H3

InChI Key

UVDXSNPODWVQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3OC)OC)C(=O)OC)OC

Origin of Product

United States

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